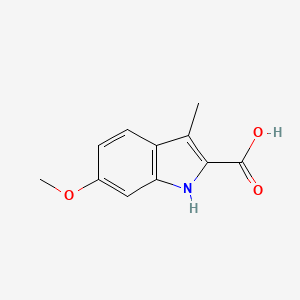

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXRKJWZFDHHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2473-98-5 | |

| Record name | 6-methoxy-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic substitution reactions using methanol and a suitable catalyst.

Methylation: The methyl group at the 3rd position is introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Oxidation: Formation of 6-methoxy-3-methyl-1h-indole-2-carboxaldehyde.

Reduction: Formation of 6-methoxy-3-methyl-1h-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure:

- Methoxy Group: Located at the 6th position.

- Methyl Group: Located at the 3rd position.

- Carboxylic Acid Group: Located at the 2nd position.

This unique arrangement contributes to its reactivity and biological properties.

Chemistry

6-Methoxy-3-methyl-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of more complex indole derivatives. Its structural features allow for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound is extensively studied for its bioactive properties, including:

- Antimicrobial Activity: Effective against a range of bacteria, including resistant strains.

- Antiviral Properties: Demonstrated efficacy against HIV-1 and HIV-2 by inhibiting their replication in infected cells.

- Anticancer Effects: Induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms.

Medicine

Research indicates potential therapeutic effects of this compound in treating:

- Neurological Disorders: Its interaction with neurotransmitter receptors suggests a role in managing conditions like depression and anxiety.

- Cancers: Investigated for its ability to target cancer cells selectively, reducing side effects compared to traditional therapies.

Industry

In industrial applications, this compound is utilized in:

- Dyes and Pigments: Employed in the development of colorants due to its stable chemical structure.

- Chemical Manufacturing: Acts as an intermediate in producing various industrial chemicals.

Biochemical Mechanisms

The compound interacts with multiple receptors and enzymes, influencing several biochemical pathways. It exhibits a range of biological activities, including:

- Antioxidant Activity: Protects cells from oxidative stress.

- Anti-inflammatory Effects: Suppresses inflammatory markers like TNF-α and IL-6.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

Anticancer Activity

Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- A study demonstrated significant reduction in tumor size in animal models treated with the compound, indicating its potential as a chemotherapeutic agent.

Antimicrobial Effects

In vitro studies revealed that it possesses low minimum inhibitory concentrations against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Anti-inflammatory Mechanism

Experimental data suggest that the compound effectively reduces inflammation by modulating cytokine production, offering insights into its potential use for inflammatory diseases.

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune responses. The exact mechanism can vary depending on the specific biological context and the functional groups present on the indole ring.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison of Indole Carboxylic Acid Derivatives

Key Observations:

- Substituent Effects: The position and nature of substituents significantly influence physicochemical properties. For example, dual methoxy groups in 5:6-dimethoxyindole-2-carboxylic acid enhance crystallinity (melting point 208°C) compared to mono-substituted analogs .

- Bioactivity : 6-Methoxy-1H-indole-3-carboxylic acid exhibits antifungal activity against Candida albicans and Aspergillus niger . The 3-methyl group in the target compound may modulate similar bioactivity through steric or electronic effects.

Activité Biologique

6-Methoxy-3-methyl-1H-indole-2-carboxylic acid (MMICA) is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article explores the biological activity of MMICA, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

MMICA is characterized by:

- Methoxy group at the 6th position

- Methyl group at the 3rd position

- Carboxylic acid group at the 2nd position of the indole ring

This unique structure contributes to its reactivity and potential biological activities.

Target Interactions

MMICA interacts with multiple receptors in the body, similar to other indole derivatives. The binding affinity to these receptors leads to various biological responses, including:

- Antiviral activity: MMICA has shown effectiveness against HIV-1 and HIV-2 by inhibiting their replication in acutely infected cells.

- Anticancer properties: It exhibits significant anticancer activity, which may be attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Biochemical Pathways

Indole derivatives like MMICA can influence several biochemical pathways. For example, they are known to affect the production of indole-3-acetic acid, a plant hormone derived from tryptophan degradation. This interaction indicates potential roles in both plant biology and human health .

Biological Activities

MMICA demonstrates a wide range of biological activities:

- Antimicrobial: Effective against various bacterial strains, including MRSA, with low minimum inhibitory concentrations (MIC) .

- Anti-inflammatory: Exhibits properties that suppress inflammatory markers such as TNF-α and IL-6 .

- Antidiabetic: Shows promise in managing blood glucose levels and insulin sensitivity .

- Antimalarial: Demonstrates efficacy against malaria parasites .

Case Studies and Research Findings

Several studies have highlighted the biological activities of MMICA:

- Anticancer Activity:

- Antimicrobial Effects:

- Anti-inflammatory Mechanism:

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | Lacks carboxylic acid group | Limited anticancer activity |

| 6-Methoxy-3-methyl-1H-indole-2-carboxaldehyde | Contains aldehyde instead of carboxylic acid | Moderate antimicrobial effects |

| 6-Methoxy-3-methyl-1H-indole-2-methanol | Hydroxyl group instead of carboxylic acid | Reduced anti-inflammatory activity |

The presence of both methoxy and methyl groups along with the carboxylic acid group makes MMICA unique in its reactivity and biological activity compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Methoxy-3-methyl-1H-indole-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ester derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) using alcoholic potassium hydroxide, followed by acidification with dilute HCl. Recrystallization from hot water or acetic acid is critical for purity . For derivatives, refluxing with sodium acetate in acetic acid (3–5 h) and subsequent recrystallization from DMF/acetic acid mixtures improves yield and crystallinity .

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX software ) is ideal for resolving bond angles and dihedral angles. Complementary techniques include NMR to confirm substituent positions and LC-MS for molecular weight validation. For example, indole derivatives with methoxy groups show distinct aromatic proton splitting patterns in -NMR .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : The compound has a melting point of 199–201°C , a boiling point of ~411.5°C, and a density of 1.34 g/cm³ . It is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies should assess susceptibility to oxidation under acidic or basic conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking studies against target enzymes (e.g., kinases) can prioritize derivatives with favorable binding affinities. For example, methoxy and methyl groups influence steric interactions in indole-based inhibitors .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies (e.g., MP 202–203°C vs. 208°C ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity. Cross-validate NMR data with synthetic intermediates .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?

- Methodological Answer : For condensation reactions (e.g., with 2-aminothiazol-4(5H)-one), precise stoichiometry (1.1 equiv aldehyde) and controlled reflux times (3–5 h) reduce side products. Use TLC or in-situ IR monitoring to track reaction progress . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) enhances selectivity .

Q. What are the challenges in scaling up indole carboxylate syntheses while maintaining enantiomeric purity?

- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are critical for derivatives like (2S)-2,3-dihydro-1H-indole-2-carboxylate . Asymmetric catalysis (e.g., using palladium or organocatalysts) can improve enantioselectivity during alkylation or esterification steps .

Key Research Findings

- Synthetic Flexibility : The carboxylic acid moiety enables diverse derivatization (e.g., amidation, esterification) for biological screening .

- Crystallographic Insights : The dihedral angle between indole and substituent rings (e.g., phenyl) influences molecular packing and solubility .

- Biological Relevance : Indole-2-carboxylates show promise as kinase inhibitors, with methoxy groups enhancing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.